![molecular formula C14H11N5O2S B5774899 8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline](/img/structure/B5774899.png)
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline is a heterocyclic compound that contains both a quinoline and a triazole moiety
Preparation Methods
The synthesis of 8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline typically involves the reaction of 8-mercaptoquinoline with 1-allyl-3-nitro-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline has several scientific research applications:
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Chemical Synthesis: The compound serves as a precursor for the synthesis of other complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline involves its interaction with various molecular targets and pathways. The triazole moiety can interact with enzymes and proteins through hydrogen bonding and dipole interactions, leading to inhibition or modulation of their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline can be compared with other similar compounds such as:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with applications in explosives.
1,2,4-Triazole: A versatile scaffold in medicinal chemistry with applications in antifungal and anticancer drugs.
Quinoline derivatives: Widely studied for their antimalarial, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its combined triazole and quinoline structure, which imparts a wide range of chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[(5-nitro-2-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-2-9-18-14(16-13(17-18)19(20)21)22-11-7-3-5-10-6-4-8-15-12(10)11/h2-8H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXBHXSUFAXBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.